molecular formula C8H14O B15260126 (2R)-2-Propylcyclopentan-1-one

(2R)-2-Propylcyclopentan-1-one

Cat. No.: B15260126
M. Wt: 126.20 g/mol
InChI Key: PFUCFFRQJFQQHE-SSDOTTSWSA-N
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Description

(2R)-2-Propylcyclopentan-1-one is an organic compound with a unique cyclopentane ring structure substituted with a propyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Propylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone, followed by reduction and purification steps. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclopentene derivatives or the use of biocatalysts to achieve enantioselective synthesis. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Propylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the propyl group

Scientific Research Applications

(2R)-2-Propylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (2R)-2-Propylcyclopentan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-Propylcyclopentan-1-one: The enantiomer of (2R)-2-Propylcyclopentan-1-one, differing in the spatial arrangement of the propyl group.

    Cyclopentanone: A simpler ketone with a cyclopentane ring, lacking the propyl substitution.

    2-Methylcyclopentanone: A similar compound with a methyl group instead of a propyl group at the second carbon position.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R)-2-propylcyclopentan-1-one

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3/t7-/m1/s1

InChI Key

PFUCFFRQJFQQHE-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H]1CCCC1=O

Canonical SMILES

CCCC1CCCC1=O

Origin of Product

United States

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